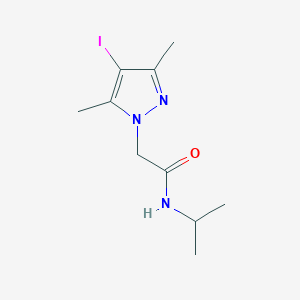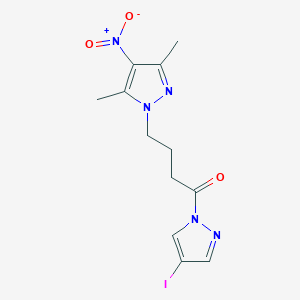![molecular formula C14H20N2O5 B11064830 N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide](/img/structure/B11064830.png)
N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of an acetamide group (CH₃CONH) linked to an ethyl chain (CH₂CH₂) that bears a 2-methoxy-5-nitro-4-propylphenoxy substituent.
- The compound’s systematic name reflects its structural features, emphasizing the ethyl linkage and the presence of the methoxy and nitro groups.
N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide: CH3CONHCH2CH2OCH2C6H4NO3
Preparation Methods
- Unfortunately, specific synthetic routes for N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide are not widely documented in the literature.
- industrial production methods likely involve the condensation of an appropriate amine (such as 2-aminoethanol) with the corresponding acid chloride (e.g., 2-(2-methoxy-5-nitro-4-propylphenoxy)acetyl chloride).
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical of amides and aromatic ethers.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Limited research exists on this specific compound, but it could serve as a building block for drug discovery or materials chemistry.
Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic applications would be valuable.
Industry: If developed further, it might find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- Without specific data, we can only speculate. understanding its molecular targets and pathways would require experimental studies.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs to N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide. Its uniqueness lies in the combination of the acetamide, ethyl, and substituted phenyl moieties.
Remember that while the compound itself is intriguing, more research is needed to fully explore its properties and applications.
Properties
IUPAC Name |
N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-5-11-8-13(20-3)14(9-12(11)16(18)19)21-7-6-15-10(2)17/h8-9H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWLSVLRYJYGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1[N+](=O)[O-])OCCNC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11064748.png)
![Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11064751.png)

![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)

![methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11064790.png)
![4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064798.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)

![1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11064806.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B11064807.png)
![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11064810.png)


